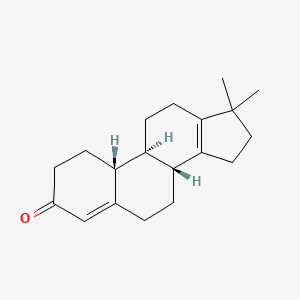
17,17-Dimethylgona-4,13-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,17-Dimethylgona-4,13-dien-3-one is a synthetic steroidal compound with the molecular formula C19H26O. It is known for its unique structure and significant biological activities. This compound is part of the larger class of steroids, which are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. Steroids are widely studied for their diverse roles in biological systems and their applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,17-Dimethylgona-4,13-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the biotransformation of androsta-4-ene-3,17-dione to androsta-1,4-diene-3,17-dione, which is then further modified to introduce the 17,17-dimethyl groups . The reaction conditions often require specific enzymes or microbial cultures to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale microbial biotransformation processes. These processes are cost-effective and environmentally friendly, utilizing microbial cultures to convert precursor steroids into the desired product . The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 17,17-Dimethylgona-4,13-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
17,17-Dimethylgona-4,13-dien-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for investigating steroid hormone pathways.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 17,17-Dimethylgona-4,13-dien-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
- 17,17-Dimethyl-18-norandrosta-4,13-dien-3-one
- 10,17,17-Trimethylgona-4,13-dien-3-one
Comparison: Compared to similar compounds, 17,17-Dimethylgona-4,13-dien-3-one is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the presence of the 17,17-dimethyl groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
153-23-1 |
|---|---|
Molecular Formula |
C19H26O |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(8R,9R,10R)-17,17-dimethyl-2,6,7,8,9,10,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O/c1-19(2)10-9-17-16-5-3-12-11-13(20)4-6-14(12)15(16)7-8-18(17)19/h11,14-16H,3-10H2,1-2H3/t14-,15+,16+/m0/s1 |
InChI Key |
QQKCHKZSXKFDDR-ARFHVFGLSA-N |
Isomeric SMILES |
CC1(CCC2=C1CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
Canonical SMILES |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)CCC34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


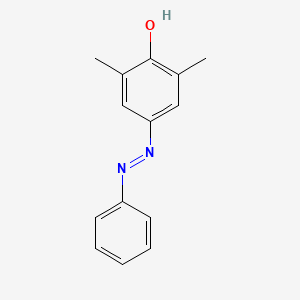
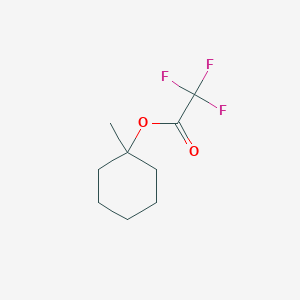
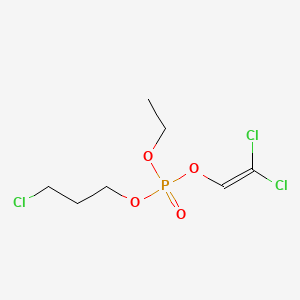
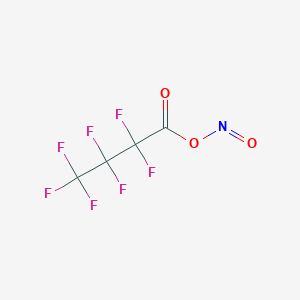
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)

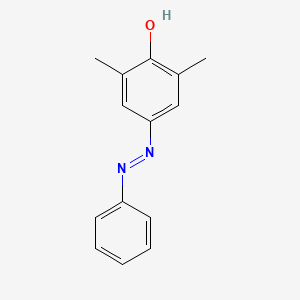
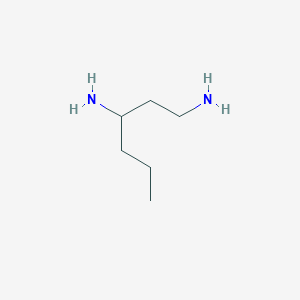
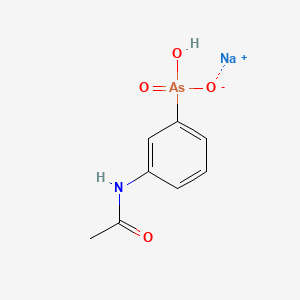
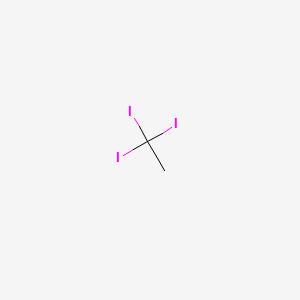
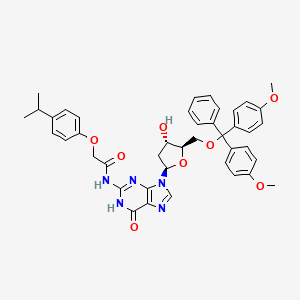

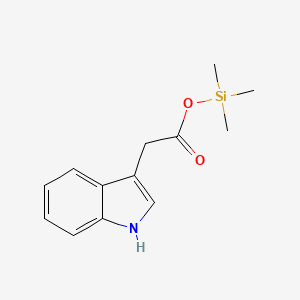
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
